(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride
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Overview
Description
(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride: is a heterocyclic aromatic compound with the molecular formula C6H7BrCl2N2. It is commonly used as a building block in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the bromination and chlorination of pyridine to form 5-bromo-6-chloropyridine, which is then subjected to a nucleophilic substitution reaction with methanamine to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include methanamine and other nucleophiles, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Chemistry: (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is widely used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems.
Industry: The compound is used in the production of various chemicals and materials, including agrochemicals and dyes. Its unique chemical properties make it a valuable intermediate in industrial processes .
Mechanism of Action
The mechanism of action of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Bromo-6-chloropyridin-2-amine
- 2-Bromo-6-chloropyridine
- 6-Chloropyridin-2-ylmethanamine
Comparison: While these compounds share similar structural features, (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
IUPAC Name |
(5-bromo-6-chloropyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHISFCWCAGACJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CN)Cl)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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